molecular formula C10H16O4 B13490613 Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13490613
M. Wt: 200.23 g/mol
InChI Key: AXDOCWMADCDZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure. The reaction conditions often include the use of a photoredox catalyst and blue LED irradiation to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2 + 2] cycloaddition process. this can be technically challenging due to the need for specialized equipment and glassware .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing and stirring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclohexane ring. This structure provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C10H16O4/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11/h7,11H,3-6H2,1-2H3

InChI Key

AXDOCWMADCDZTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.